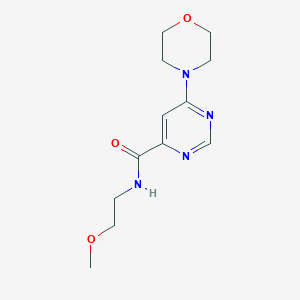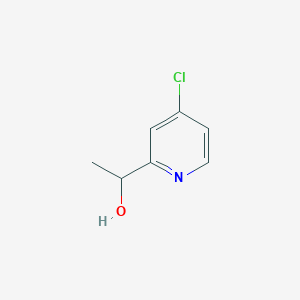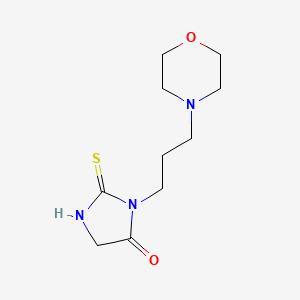
N-methyl-1-(octahydro-2H-quinolizin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine:
Pharmaceutical Development
Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is being explored for its potential in pharmaceutical development, particularly as a building block for synthesizing novel therapeutic agents. Its unique structure allows for the creation of compounds that can interact with various biological targets, potentially leading to new treatments for diseases such as cancer, neurological disorders, and infectious diseases .
Neurotransmitter Modulation
This compound has shown promise in modulating neurotransmitter systems. Research indicates that it can influence the release and uptake of neurotransmitters like dopamine and serotonin, making it a candidate for studying and potentially treating conditions like depression, anxiety, and Parkinson’s disease .
Chemical Synthesis
In the field of chemical synthesis, methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is used as an intermediate in the production of more complex molecules. Its reactivity and stability make it a valuable component in the synthesis of various organic compounds, including those used in agrochemicals and materials science .
Catalysis
The compound is also being investigated for its role in catalysis. Its structure allows it to act as a ligand in catalytic processes, potentially improving the efficiency and selectivity of reactions. This application is particularly relevant in the development of green chemistry processes, where reducing waste and energy consumption is crucial .
Material Science
In material science, methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is being studied for its potential to create novel materials with unique properties. For example, it can be used to synthesize polymers and other materials that have applications in electronics, coatings, and nanotechnology .
Biochemical Research
The compound is valuable in biochemical research for studying enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it a useful tool for understanding biochemical pathways and developing inhibitors or activators for specific enzymes .
Agricultural Chemistry
In agricultural chemistry, methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is being explored as a precursor for developing new agrochemicals. These compounds can help in creating more effective pesticides and herbicides, contributing to sustainable agricultural practices .
Environmental Science
Lastly, the compound has potential applications in environmental science. It can be used in the development of sensors and remediation agents for detecting and neutralizing pollutants. This application is particularly important for monitoring and improving environmental health .
These diverse applications highlight the versatility and importance of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
properties
IUPAC Name |
1-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-9-10-5-4-8-13-7-3-2-6-11(10)13/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVQPTUYDTXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2657827.png)
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2657832.png)

![1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2657836.png)
![1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2657837.png)

![3-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2657839.png)
![3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2657840.png)

![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)

